molecular formula C13H18N2O5S B1247407 Epithienamycin C CAS No. 63599-16-6

Epithienamycin C

Cat. No.: B1247407
CAS No.: 63599-16-6
M. Wt: 314.36 g/mol
InChI Key: VUDXUIMGYZQRKK-SKWCMTHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epithienamycin C is a member of carbapenems.

Scientific Research Applications

Asymmetric Synthesis of Carbapenems

Epithienamycin C is related to carbapenems, a class of antibiotics. Research by Bodner et al. (2009) demonstrates an efficient synthesis of N-acetyl thienamycin (a carbapenem) through a catalytic asymmetric azetidinone-forming reaction. This method creates a template for synthesizing various carbapenems with controlled stereocenters, vital for their antibiotic efficacy.

Implications in Cancer Treatment

The Epithelial cell adhesion molecule (EpCAM), which this compound could potentially target, is significant in cancer research. Patriarca et al. (2012) discuss EpCAM's role in tumorigenesis and metastasis, making it an attractive target for immunotherapeutic strategies. This molecule is predominantly expressed in epithelial tissues and epithelial-derived neoplasms, suggesting that compounds like this compound could be relevant in targeted cancer therapies.

Potential in Antibacterial Research

Due to its structural relation to carbapenems, this compound could be of interest in developing new antibacterial agents. The research by Wagner et al. (2005) on azithromycin's effects on Pseudomonas aeruginosa indicates the significance of macrolides in treating cystic fibrosis lung disease. This study highlights how novel antibiotics, potentially including this compound derivatives, can impact clinical treatment strategies.

Application in Ophthalmology

This compound might find application in ophthalmological treatments due to its relation to compounds like Mitomycin C. Studies like Chang (2004) show how Mitomycin C, a related compound, impacts corneal healing. These insights can guide the use of similar compounds in eye surgeries to reduce complications from scarring.

Role in Kidney Disease Research

Research on related compounds like Rapamycin, as shown in Tao et al. (2004), indicates potential applications for this compound in treating polycystic kidney disease. The ability of these compounds to slow disease progression by reducing cell proliferation may offer insights into similar applications for this compound.

Properties

CAS No.

63599-16-6

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1

InChI Key

VUDXUIMGYZQRKK-SKWCMTHISA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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